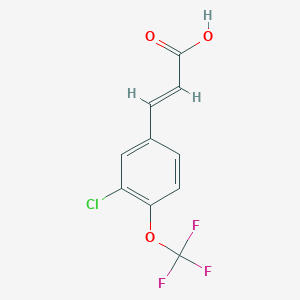

3-Chloro-4-(trifluoromethoxy)cinnamic acid

Description

Significance of Cinnamic Acid Scaffold in Organic and Medicinal Chemistry

The cinnamic acid scaffold is a fundamental building block in the biosynthesis of numerous natural products, including flavonoids, stilbenes, and lignans. nih.gov This natural prevalence has inspired chemists to explore its potential in medicinal chemistry. The structural features of cinnamic acid, including a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, provide multiple points for modification, allowing for the creation of diverse derivatives with enhanced biological efficacy. nih.gov These derivatives have been investigated for a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The conjugated system of the phenyl ring and the acrylic acid group is crucial for the biological activity of many of these compounds. nih.gov

Overview of Substituted Cinnamic Acids in Contemporary Research

Contemporary research on cinnamic acids is largely focused on the synthesis and evaluation of substituted analogs to develop new therapeutic agents and materials. The nature, number, and position of substituents on the phenyl ring can dramatically influence the physicochemical and biological properties of the resulting compounds. nih.gov For instance, hydroxyl and methoxy (B1213986) substitutions are common in naturally occurring cinnamic acid derivatives and are known to impart significant antioxidant and other biological activities. The addition of various functional groups can modulate properties such as lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the molecule's interaction with biological targets.

Contextualizing 3-Chloro-4-(trifluoromethoxy)cinnamic Acid within Halogenated and Fluorinated Cinnamic Acid Analogs

This compound belongs to a specific class of substituted cinnamic acids that feature halogen atoms, in this case, chlorine and a trifluoromethoxy group. The introduction of halogens and fluorinated groups into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy group (-OCF3) is of particular interest as it can significantly alter the electronic properties of the aromatic ring and improve the pharmacokinetic profile of a drug candidate. Similarly, the presence of a chlorine atom can influence the molecule's reactivity and biological activity. Therefore, this compound represents a synthetically designed molecule that combines the foundational cinnamic acid scaffold with strategic halogenation to explore novel chemical and biological properties.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in chemical synthesis and research. A summary of its key identifiers and properties is provided below.

| Property | Value |

| IUPAC Name | (2E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]-2-propenoic acid |

| CAS Number | 773129-45-6 |

| Molecular Formula | C10H6ClF3O3 |

| Molecular Weight | 266.60 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Synthesis and Derivatization

The synthesis of cinnamic acid and its derivatives is a well-established area of organic chemistry, with several named reactions being particularly relevant.

Common Synthetic Routes

Two classical methods for this type of transformation are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. researchgate.net For the synthesis of the target compound, this would involve reacting 3-chloro-4-(trifluoromethoxy)benzaldehyde (B31543) with acetic anhydride and sodium acetate (B1210297). researchgate.net

Knoevenagel Condensation : This method involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. rsc.org Specifically, the Doebner modification of the Knoevenagel condensation, which uses malonic acid in the presence of pyridine (B92270) or another amine base, is a common route to cinnamic acids. rsc.org The reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid would yield the desired product after decarboxylation. rsc.org

The precursor, 3-chloro-4-(trifluoromethoxy)benzaldehyde, is a known compound and can be used as the starting material for these condensation reactions. fluorine1.ru

Derivatization of this compound

The carboxylic acid functionality of this compound allows for a variety of derivatization reactions, leading to the formation of esters, amides, and other functional groups. These derivatives can be synthesized to modify the compound's properties for various applications.

Esterification : The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.

Amide Formation : Reaction with amines, often activated by coupling agents or after conversion of the carboxylic acid to an acyl chloride, would yield the corresponding amides.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound. While a comprehensive, published spectrum for this specific compound is not available, typical spectral features can be predicted based on the analysis of analogous structures.

¹H and ¹³C NMR Spectroscopy

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety, typically as doublets with a large coupling constant indicative of a trans configuration. The aromatic protons would appear as a set of multiplets in the aromatic region, with their chemical shifts and splitting patterns determined by the substitution pattern of the benzene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR : The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the carbons of the aromatic ring. The carbon attached to the trifluoromethoxy group would likely show a quartet due to coupling with the fluorine atoms.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the trifluoromethoxy group, and other characteristic fragments of the molecule. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key feature in identifying the molecular ion and chlorine-containing fragments.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the substituted aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXWBICVJJGFSL-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Cinnamic Acids

Established Synthetic Pathways for Cinnamic Acid Derivatives

The synthesis of cinnamic acid and its derivatives is a cornerstone of organic chemistry, with numerous methods developed to achieve this transformation. These pathways offer routes to a wide array of substituted cinnamic acids, including compounds like 3-Chloro-4-(trifluoromethoxy)cinnamic acid, by varying the starting aromatic aldehyde or other reactants.

Perkin Reaction and its Modern Modifications

The Perkin reaction, developed by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orgscienceinfo.com

The general mechanism starts with the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. scienceinfo.com Subsequent elimination and hydrolysis yield the cinnamic acid derivative. A significant drawback of the traditional Perkin reaction is the requirement for high temperatures and long reaction times. uns.ac.idjk-sci.com Modern modifications often employ microwave irradiation to reduce reaction times significantly. jk-sci.com However, some bases like sodium acetate (B1210297) may be less effective under microwave conditions, necessitating the exploration of other catalysts. jk-sci.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., NaOAc) | Classic method for cinnamic acids; often requires high temperatures. wikipedia.orgscienceinfo.comjk-sci.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation, particularly for synthesizing substituted cinnamic acids. semanticscholar.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base. bepls.com When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation, a variation known as the Doebner modification, to yield the cinnamic acid. semanticscholar.orgbepls.com

Traditionally, this reaction has been carried out using pyridine (B92270) as the solvent and piperidine (B6355638) as the catalyst. rsc.orgtandfonline.com However, due to the hazardous nature of pyridine, greener synthetic approaches have been developed. tandfonline.com These modern methods may utilize more benign amines or ammonium (B1175870) salts as catalysts and can even be performed under solvent-free conditions, increasing the environmental friendliness and efficiency of the process. semanticscholar.orgtandfonline.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., Malonic acid) | Weak bases (e.g., Piperidine, Pyridine, Ammonium salts) | Highly versatile; Doebner modification leads to decarboxylation. semanticscholar.orgbepls.com |

Claisen Condensation Strategies

The Claisen condensation, specifically the Claisen-Schmidt variant, provides another effective route to cinnamic acid derivatives. tandfonline.comtandfonline.com This reaction involves a base-catalyzed condensation between an aromatic aldehyde and an ester, such as ethyl acetate, to form an α,β-unsaturated ester. tandfonline.comyoutube.com Subsequent hydrolysis of the resulting ester yields the corresponding cinnamic acid.

An improved one-pot synthesis method involves using sodium metal and a catalytic amount of methanol (B129727) with toluene (B28343) as a co-solvent, which has been shown to produce various (E)-cinnamic acid derivatives in high yields. tandfonline.comtandfonline.com The reaction begins with the formation of an enolate from the ester, which then attacks the aldehyde. youtube.com The resulting intermediate eliminates water to form the unsaturated ester. youtube.com This method is considered promising for large-scale preparation due to the low cost of reagents and ease of operation. tandfonline.comtandfonline.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Ester (e.g., Ethyl acetate) | Strong bases (e.g., Sodium ethoxide, Sodium metal) | Forms an unsaturated ester intermediate, which is then hydrolyzed. tandfonline.comyoutube.com |

Aldol Condensation Methods

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of cinnamic acid precursors. The reaction involves the base-catalyzed reaction between an enolate (from an aldehyde or ketone) and another carbonyl compound. slideshare.net For instance, the reaction between benzaldehyde (B42025) and acetaldehyde (B116499) can produce cinnamaldehyde, which can then be oxidized to cinnamic acid. youtube.com The Knoevenagel reaction itself is considered a refined type of Aldol condensation. bepls.com

The initial step is the formation of an enolate ion, which then performs a nucleophilic attack on the carbonyl group of the aldehyde. slideshare.net The resulting aldol adduct can then dehydrate, often upon heating, to yield the α,β-unsaturated product. The choice of base and reaction conditions is crucial to control the reaction and minimize side products. youtube.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Aldol Condensation | Aromatic aldehyde, Aldehyde/Ketone with α-hydrogens | Base or Acid | Forms an α,β-unsaturated aldehyde/ketone, which can be oxidized to the acid. slideshare.netyoutube.com |

Heck Reaction and Related Cross-Coupling Methods

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of substituted alkenes, including cinnamic acid derivatives. matthey.comresearchgate.net This method typically involves the reaction of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. researchgate.netasianpubs.org

This reaction is highly valuable in organic synthesis for its reliability in forming carbon-carbon bonds. matthey.com Significant progress has been made in developing more sustainable Heck reaction protocols, such as using water as a solvent and replacing traditional organic bases with inorganic ones like sodium carbonate. Furthermore, biphasic aqueous-organic systems have been developed to facilitate easy separation and recycling of the palladium catalyst, enhancing the economic and environmental viability of the process. asianpubs.orgasianpubs.org

| Reaction | Reactants | Catalyst/Base | Key Features |

| Heck Reaction | Aryl halide, Alkene (e.g., Acrylic acid) | Palladium catalyst, Base (e.g., Triethylamine, Na2CO3) | Versatile C-C bond formation; can be performed in aqueous media. matthey.comasianpubs.org |

Horner-Wadsworth-Emmons (HWE) Reaction for trans-Isomer Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a key method in organic synthesis for the stereoselective formation of alkenes, producing predominantly the E-isomer (trans). wikipedia.orgalfa-chemistry.com This makes it particularly useful for synthesizing trans-cinnamic acids. The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgconicet.gov.ar

Compared to the Wittig reaction, the HWE reaction offers several advantages. The phosphonate carbanions are more nucleophilic, and the byproduct, a water-soluble dialkyl phosphate, is easily removed from the reaction mixture. alfa-chemistry.comorganic-chemistry.org The reaction's stereoselectivity is influenced by the structure of the reactants and the reaction conditions, including the choice of base and solvent. conicet.gov.ar The Still-Gennari modification provides a route to Z-alkenes (cis-isomers) by using specific phosphonates and reaction conditions. youtube.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aromatic aldehyde, Stabilized phosphonate ester | Strong base (e.g., NaH, BuLi) | Produces predominantly E-alkenes (trans-isomers); water-soluble byproducts. wikipedia.orgalfa-chemistry.com |

Targeted Synthesis of Halogenated Cinnamic Acids

The synthesis of halogenated cinnamic acids is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties. The targeted placement of halogen atoms and fluorine-containing groups on the cinnamic acid framework is crucial for developing new therapeutic agents and materials.

Regioselective Chlorination Methodologies

Achieving regioselectivity in the chlorination of aromatic rings like the one in cinnamic acid is a significant synthetic challenge. The direct addition of chlorine to trans-cinnamic acid can lead to a mixture of products, including additions across the double bond and chlorodecarboxylation, depending on the reaction conditions and the form of the substrate (the acid or its conjugate base). rsc.org For instance, the reaction of the trans-cinnamate ion with chlorine can result in chlorodecarboxylation, yielding trans-β-chlorostyrene. rsc.org

To control the position of chlorination on the aromatic ring, chemists often employ directing groups or pre-functionalize the aromatic ring before constructing the cinnamic acid side chain. Classical methods for C(sp²)–H bond chlorination on complex molecules are often limited by low site selectivity. nih.gov However, modern synthetic methods aim to overcome these limitations. While many advanced methods focus on C(sp³)–H bonds, the principles of using tailored reagents to achieve high selectivity are applicable. nih.gov In the context of photocatalysis, the presence of chloride ions during the degradation of cinnamic acid can lead to the formation of chlorinated products like 2-chloroacetophenone, suggesting a pathway involving chlorine radicals that could potentially be harnessed for controlled chlorination. nih.gov

Introduction of Trifluoromethoxy and Trifluoromethyl Moieties

The incorporation of trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups is a widely used strategy in drug discovery. nih.govnih.gov These groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govacs.orgnih.gov The trifluoromethoxy group, in particular, is valued for being more electron-withdrawing and lipophilic than a methoxy (B1213986) group. nih.gov

Oxidative trifluoromethylation involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. nih.govacs.org This approach has become a powerful tool for constructing carbon-CF₃ bonds. acs.orgacs.org A common and relatively low-cost nucleophilic CF₃ source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). nih.govrsc.org Various methods have been developed, including copper-mediated or metal-free oxidative C-H trifluoromethylation of arenes. nih.govacs.org These reactions tolerate a wide range of functional groups, providing an efficient route to diverse CF₃-containing compounds. acs.org Another approach involves the 1,2-oxidative trifluoromethylation of olefins to produce α-trifluoromethyl ketones, which are versatile building blocks. nih.gov

Decarboxylative trifluoromethylation offers a strategic advantage by allowing the conversion of abundant carboxylic acids into valuable trifluoromethyl groups. scispace.comacs.org This transformation is particularly useful for late-stage functionalization in complex molecule synthesis. scispace.com One prominent method involves the combination of photoredox and copper catalysis. scispace.comscite.ai Silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has also been developed, using an oxidant like K₂S₂O₈ in aqueous solutions under mild conditions. acs.orgorganic-chemistry.org These protocols are applicable to a variety of carboxylic acids and show broad functional group compatibility, although they are primarily demonstrated for aliphatic rather than aromatic carboxylic acids. acs.orgorganic-chemistry.org

The synthesis of trifluoromethoxylated compounds has historically been a challenging task. nih.gov Most common strategies rely on nucleophilic trifluoromethoxylation, using reagents that can deliver an OCF₃ anion. nih.gov Recent advancements, particularly in the field of visible-light photoredox catalysis, have opened up new avenues for forming C–OCF₃ bonds. nih.gov These methods provide innovative strategies for accessing these valuable functional groups under mild conditions. The trifluoromethoxy group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties, making its incorporation highly desirable for modifying molecular properties. nih.gov

Microwave-Assisted Synthesis in Cinnamic Acid Chemistry

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.com Key benefits include dramatically reduced reaction times, improved yields, enhanced selectivity, and simpler operating conditions, often under solvent-free protocols. tandfonline.comtandfonline.comresearchgate.net

This technology has been successfully applied to the synthesis of cinnamic acid and its derivatives. tandfonline.comresearchgate.net A common microwave-assisted approach is the Knoevenagel condensation of an aryl aldehyde with malonic acid. researchgate.net The use of a reaction mediator and catalyst, such as polyphosphate ester (PPE), under solvent-free microwave irradiation can produce cinnamic acid derivatives in high yields (70-95%) in as little as 90 seconds. tandfonline.comtandfonline.com This coupling of microwave irradiation with solvent-free conditions provides a clean and efficient chemical process. tandfonline.com

Below is a table summarizing various microwave-assisted syntheses of substituted cinnamic acids, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Mediator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aryl aldehyde, Malonic acid | Polyphosphate Ester (PPE) | Solvent-free | 90 seconds | 70-95% | tandfonline.com |

| Benzaldehyde, Malonic acid | Piperidine, Triethylamine | Toluene | 1 hour | 68% | nih.gov |

| 4-hydroxybenzaldehyde, Malonic acid | Potassium carbonate, TBAB | Water | Not specified | 72% | researchgate.net |

| Various Aldehydes | Not specified | Not specified | Not specified | High | benthamdirect.com |

Green Chemistry Approaches in Cinnamic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of cinnamic acids and their derivatives to reduce the use of hazardous materials and create more sustainable chemical processes. bepls.com Key areas of development include the use of alternative solvents and reaction conditions that are less harmful to the environment.

Use of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to traditional volatile organic compounds. nih.gov These solvents are typically composed of two or more components that, when mixed at a specific molar ratio, exhibit a significant depression in melting point compared to the individual constituents. nih.gov Many DESs are biodegradable, non-toxic, and can be prepared from readily available, inexpensive starting materials. tandfonline.com

Natural Deep Eutectic Solvents (NADESs), derived from primary plant metabolites such as organic acids, sugars, and amino acids, are particularly noteworthy for their green credentials. wiley.com Interestingly, trans-cinnamic acid itself can act as a hydrogen bond donor (HBD) to form a DES. For instance, it can be combined with a hydrogen bond acceptor (HBA) like coumarin (B35378) to create a homogeneous, transparent liquid solvent system. tandfonline.comtandfonline.com The use of such solvent systems in organic synthesis represents a key green chemistry approach, with potential applications in the synthesis of cinnamic acid derivatives. nih.gov

The table below lists examples of components used to form Natural Deep Eutectic Solvents.

| Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Resulting System |

| trans-Cinnamic acid | Coumarin | Cinnamic acid-coumarin DES tandfonline.com |

| Choline chloride | Urea | DES liquid at room temperature nih.gov |

| Mandelic acid | Coumarin | Mandelic acid-coumarin DES tandfonline.com |

| Sugars (e.g., glucose) | Organic acids (e.g., malic acid) | Sugar-based NADES wiley.com |

Aqueous Medium Reaction Conditions

Utilizing water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. The synthesis of cinnamic acids has been successfully adapted to aqueous conditions, circumventing the need for organic solvents.

One notable method is the Wittig olefination of substituted benzaldehydes with ethoxymethylidenetriphenylphosphorane in an aqueous sodium hydroxide (B78521) solution. researchgate.net This one-pot reaction proceeds to form sodium cinnamates, which upon neutralization, precipitate the corresponding cinnamic acids. The products can often be isolated by simple filtration, significantly reducing the reliance on organic solvents for both the reaction and the work-up process. researchgate.net Similarly, Knoevenagel-Doebner condensations between aromatic aldehydes and succinic anhydride have been performed in aqueous sodium hydroxide under microwave irradiation to produce α-methyl cinnamic acid derivatives in high yields. theaic.org

The following table summarizes the synthesis of various substituted cinnamic acids from their corresponding benzaldehydes in an aqueous medium.

| Entry | Substituent on Benzaldehyde | Product | Yield (%) |

| 1 | 4-Methoxy | 4-Methoxycinnamic acid | 91 |

| 2 | 4-Methyl | 4-Methylcinnamic acid | 89 |

| 3 | 4-Chloro | 4-Chlorocinnamic acid | 94 |

| 4 | 4-Nitro | 4-Nitrocinnamic acid | 92 |

| 5 | None | trans-Cinnamic acid | 95 |

| Data sourced from Thiemann et al. (2012). researchgate.net |

Functional Group Interconversions and Esterification/Amidation Reactions

The carboxylic acid moiety of cinnamic acid is a versatile functional group that serves as a primary site for chemical modification. beilstein-journals.orgnih.gov Converting the carboxyl group into esters and amides is a common strategy to generate a wide array of derivatives with diverse chemical properties and biological activities. beilstein-journals.orgjst.go.jp This transformation is typically achieved through O/N-acylation reactions, which involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine. beilstein-journals.org

A variety of reagents and protocols have been developed for the efficient esterification and amidation of cinnamic acids. These methods range from the use of classic coupling reagents to the in-situ generation of highly reactive intermediates.

Esterification: The synthesis of cinnamic acid esters can be accomplished through several methods. The Mitsunobu reaction, for example, allows for the esterification of cinnamic acid with an alcohol under mild conditions using reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD). jst.go.jp Chemo-enzymatic flow methods have also been developed for efficient esterification processes. researchgate.net

Amidation: Amidation reactions are extensively used to produce cinnamamides. A common approach involves the use of carbodiimide (B86325) coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), which activate the carboxylic acid to form an O-acylisourea intermediate that readily reacts with an amine. beilstein-journals.organalis.com.my Other effective methods include:

Anhydride Formation: Activating the cinnamic acid by forming a mixed anhydride, for instance with isobutyl chloroformate, which then reacts with an amine. beilstein-journals.org This method has been adapted to proceed in water, enhancing its green profile. beilstein-journals.org

In-situ Acid Halide Formation: Using reagents like phosphorus trichloride (B1173362) (PCl₃) or a combination of trichloroisocyanuric acid and triphenylphosphine (TCCA/PPh₃) to generate a reactive acid chloride intermediate that is subsequently trapped by an amine. beilstein-journals.org

Other Coupling Reagents: A range of modern coupling reagents, including COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and allenones, have been employed to facilitate amidation under mild conditions. beilstein-journals.org

The table below presents a selection of reagents used for the amidation of cinnamic acid.

| Reagent/Method | Description | Reference |

| EDC·HCl | Carbodiimide coupling agent; forms an active O-acylisourea intermediate. | beilstein-journals.organalis.com.my |

| Isobutyl chloroformate | Forms a mixed anhydride to activate the carboxylic acid. | beilstein-journals.org |

| TCCA/PPh₃ | Generates a reactive acid chloride in situ via a phosphonium (B103445) intermediate. | beilstein-journals.org |

| PCl₃ | Converts the carboxylic acid to the corresponding acid chloride for reaction with an amine. | beilstein-journals.org |

| COMU | A modern coupling reagent for efficient amide bond formation. | beilstein-journals.org |

| Allenone | Acts as a coupling reagent via the formation of an isolable enol ester intermediate. | beilstein-journals.org |

Structural Characterization and Elucidation of Substituted Cinnamic Acids

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic composition and chemical bonds. Each technique offers a unique piece of the structural puzzle, and together they allow for a comprehensive characterization of 3-Chloro-4-(trifluoromethoxy)cinnamic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a complete structural assignment of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are analyzed.

¹H NMR: Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the vinyl protons of the cinnamic acid backbone. The two vinyl protons (α and β to the carbonyl group) would appear as doublets due to coupling with each other, with a large coupling constant characteristic of a trans configuration. The aromatic protons would exhibit a more complex splitting pattern based on their positions relative to the chloro and trifluoromethoxy substituents. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift.

| Expected ¹H NMR Signals for this compound |

| Proton Type |

| Carboxylic Acid (-COOH) |

| Aromatic (Ar-H) |

| Vinyl (-CH=) |

¹³C NMR: Carbon NMR spectroscopy provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position. The aromatic and vinyl carbons would resonate in the intermediate region, while the carbon of the trifluoromethoxy group would be identifiable by its coupling to the fluorine atoms.

| Expected ¹³C NMR Signals for this compound |

| Carbon Type |

| Carbonyl (-C=O) |

| Aromatic/Vinyl (Ar-C, =C-) |

| Trifluoromethoxy (-OCF₃) |

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial technique for confirmation. This spectrum is expected to show a single, sharp signal, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₆ClF₃O₃. synquestlabs.com

MS: A standard mass spectrum would show the molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

| Mass Spectrometry Data for this compound |

| Parameter |

| Molecular Formula |

| Monoisotopic Mass (³⁵Cl) |

| Isotopic Pattern |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features would include a very broad absorption for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O (carbonyl) stretch, and absorptions corresponding to the C=C stretches of the vinyl group and the aromatic ring. Additionally, characteristic absorptions for the C-O, C-Cl, and C-F bonds would be present in the fingerprint region.

| Expected IR Absorption Bands for this compound |

| Functional Group |

| Carboxylic Acid |

| Carbonyl |

| Alkene |

| Aromatic |

| Ether/Fluorine |

| Aryl Halide |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While X-ray crystallography would provide an unambiguous solid-state structure for this compound, a search of publicly available scientific literature and crystallographic databases did not yield a reported crystal structure for this specific compound. If a suitable single crystal were obtained, this analysis would confirm the trans stereochemistry of the double bond and reveal the planarity of the cinnamic acid moiety and the orientation of the substituted phenyl ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the final purification of this compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like substituted cinnamic acids. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous acid (like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the peak area of the compound, which should ideally be >95% for use as an analytical standard.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative technique used to monitor the progress of a reaction and assess the purity of fractions during purification. For a substituted cinnamic acid, a typical system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound's purity is indicated by the presence of a single spot upon visualization under UV light.

Investigation into the Biological Activity of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific biological activities of the compound This compound within the requested frameworks.

Searches for this specific molecule did not yield any studies investigating its efficacy against the microbial and viral strains outlined in the query. While a significant body of research exists on the antimicrobial, antifungal, and antiviral properties of the broader class of cinnamic acids and their derivatives, this research does not extend to the specific compound .

Investigations into related structures, such as chlorinated N-arylcinnamamides and cinnamic esters, have shown various biological activities. For instance, certain derivatives have demonstrated efficacy against Gram-positive bacteria, mycobacterial strains, and human coronaviruses. researchgate.netrsc.orgnih.gov However, these findings are specific to the derivatives studied—which differ structurally from this compound—and this data cannot be extrapolated to predict the activity of the subject compound.

Therefore, content for the requested sections and subsections cannot be generated, as there is no specific data available for this compound itself.

Antibacterial Activity Profiling

Anti-Inflammatory Potential Assessment

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular responses to inflammation. Modulation of NF-κB activation is a key mechanism through which many anti-inflammatory compounds exert their effects. While various derivatives of cinnamic acid have been investigated for their ability to suppress inflammation, a review of the scientific literature did not yield specific studies on the anti-inflammatory potential of this compound or its direct effects on NF-κB activation. Research into other cinnamic acid analogues has shown that substitutions on the phenyl ring can significantly influence anti-inflammatory activity, but specific data for the 3-chloro-4-(trifluoromethoxy) substitution pattern is not presently available.

Antiproliferative and Antitumor Research

The evaluation of a compound's potential as an anticancer agent often begins with assessing its ability to inhibit the growth of cancer cell lines and to induce programmed cell death (apoptosis).

In vitro Cell Viability Studies

In vitro studies using cultured human cancer cell lines are a primary method for screening the antiproliferative activity of chemical compounds. Common cell lines for such screenings include MCF-7 (breast cancer), HeLa (cervical cancer), SW 620 (colon cancer), A549 (lung cancer), and SK-MEL-147 (melanoma).

Despite the investigation of numerous cinnamic acid derivatives for their cytotoxic effects against various cancer cell lines, specific research detailing the in vitro cell viability of this compound on the MCF-7, HeLa, SW 620, A549, or SK-MEL-147 cell lines could not be identified in the available literature. Therefore, no data on its specific efficacy or potency against these cell lines can be presented.

Proapoptotic and Antimigratory Effects

Beyond cytotoxicity, understanding a compound's ability to induce apoptosis and inhibit cell migration is crucial for its development as an antitumor agent. Apoptosis is a key mechanism for eliminating cancerous cells, while the inhibition of migration is vital for preventing metastasis.

A thorough search of scientific databases did not uncover any studies specifically investigating the proapoptotic or antimigratory effects of this compound. Consequently, there is no available data regarding its mechanism of action in these critical areas of cancer progression.

Herbicidal and Allelopathic Activities

Allelopathy refers to the chemical inhibition of one plant by another, a phenomenon often exploited in the search for natural and synthetic herbicides. Cinnamic acid and its derivatives are known for their allelopathic properties.

Growth Inhibition of Parasitic Weeds

Parasitic weeds, such as Cuscuta campestris (field dodder), pose a significant threat to many agricultural crops. Structure-activity relationship (SAR) studies on cinnamic acid analogues have been conducted to identify key structural features required for phytotoxic activity against such weeds. These studies have revealed that substitutions on the phenyl ring can enhance growth inhibition. For instance, the presence of a chlorine atom at the 3-position or a trifluoromethyl group at the 4-position on the cinnamic acid backbone has been shown to increase herbicidal activity compared to the parent compound. However, research specifically detailing the growth inhibition of Cuscuta campestris by the combined derivative, this compound, has not been reported.

Seed Germination Inhibition in Plants

The inhibition of seed germination is a primary mechanism for weed control. Allelochemicals can interfere with the physiological processes required for a seed to sprout and grow. While the allelopathic effects of various natural and synthetic compounds on the seed germination of plants like the radish (Raphanus sativus) have been studied, no specific data exists for the effect of this compound on radish seed germination.

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of this compound on dehydrogenase enzymes were identified.

No studies detailing the inhibitory effects of this compound on amide hydrolase enzymes were identified.

Antioxidant Activity Evaluation

No studies evaluating the antioxidant activity of this compound through methods such as DPPH or ABTS assays were identified.

Biological Activity Investigations of Substituted Cinnamic Acids

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride followed by reaction with various nucleophiles to form amides and other derivatives.

Reactivity of the Double Bond

The α,β-unsaturated nature of the double bond makes it susceptible to nucleophilic addition reactions (Michael addition). It can also undergo electrophilic addition reactions, although the electron-withdrawing nature of the aromatic ring and the carboxylic acid group may deactivate it towards some electrophiles. Hydrogenation of the double bond would lead to the corresponding saturated carboxylic acid.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with a chloro group and a trifluoromethoxy group. These substituents will influence the reactivity of the ring towards electrophilic aromatic substitution reactions. Both the chloro and trifluoromethoxy groups are deactivating, directing incoming electrophiles to the ortho and para positions relative to themselves.

Applications in Chemical Research

While specific, documented applications of 3-Chloro-4-(trifluoromethoxy)cinnamic acid in published research are limited, its structure suggests potential utility in several areas of chemical research.

As a Chemical Intermediate and Building Block

Given its functional groups, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The combination of the cinnamic acid core with the chloro and trifluoromethoxy substituents provides a unique starting point for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. For example, related trifluoromethyl-substituted cinnamic acid derivatives are used as reagents in the preparation of biologically active hybrid molecules. rsc.org

As a Research Tool or Chemical Probe

Substituted cinnamic acids are often used as chemical probes to study biological processes. The specific electronic and steric properties imparted by the chloro and trifluoromethoxy groups could make this compound a useful tool for investigating enzyme-substrate interactions or for developing new ligands for receptors.

Structural and Mechanistic Studies

Detailed structural and mechanistic studies provide a deeper understanding of the properties and behavior of a molecule.

Computational and Theoretical Studies

Computational methods, such as Density Functional Theory (DFT), can be employed to study the geometric and electronic structure of this compound. Such studies can provide insights into its conformational preferences, vibrational frequencies, and electronic properties, which can complement experimental data. For example, DFT studies on related trifluoromethyl-cinnamic acids have been used to analyze their molecular structure and reactivity.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the Cambridge Structural Database, studies on related substituted cinnamic acids and their derivatives have provided valuable information on their packing arrangements and intermolecular interactions in the solid state. rsc.org

Structure Activity Relationship Sar Investigations

Impact of Halogen Substitution (Chlorine, Fluorine, Bromine) on Biological Potency

The nature and position of halogen substituents on the aromatic ring of cinnamic acid derivatives play a crucial role in determining their biological potency. The introduction of halogens such as chlorine, fluorine, and bromine can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research on various cinnamic acid analogues has demonstrated that both the type of halogen and its substitution pattern are critical for activity. For instance, in a series of halogenated cinnamic acid derivatives tested for antitubercular activity, the position of the halogen was found to be a key determinant of potency. A study revealed that a para-substituted chloro-cinnamic acid derivative exhibited higher antibacterial activity compared to its ortho-substituted counterpart. This suggests that the steric hindrance or electronic effects at the para position are more favorable for interaction with the target enzyme or receptor.

Furthermore, the electronegativity and size of the halogen atom also contribute to the biological activity. In a study comparing halogenated analogs, the phytotoxicity against certain plant species was observed to increase with the size and electronegativity of the halogen at the para position, following the order Br > Cl > F. nih.gov This highlights the importance of van der Waals interactions and electronic effects in the binding of these compounds to their biological targets. The introduction of a chlorine atom, as seen in 3-Chloro-4-(trifluoromethoxy)cinnamic acid, is therefore expected to significantly influence its biological profile.

Table 1: Impact of Halogen Substitution on Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | Substitution Pattern | Biological Activity (IC50) | Reference |

|---|---|---|---|

| para-chloro-cinnamic acid derivative | 4-Cl | More active | nih.gov |

| ortho-chloro-cinnamic acid derivative | 2-Cl | Less active | nih.gov |

| para-bromo-cinnamic acid derivative | 4-Br | Most phytotoxic | nih.gov |

| para-fluoro-cinnamic acid derivative | 4-F | Least phytotoxic | nih.gov |

Role of Trifluoromethyl and Trifluoromethoxy Groups on Pharmacological Profiles

The incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The trifluoromethyl group is often considered a bioisostere of a chlorine atom due to their similar steric demands. However, the strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, thereby affecting its interaction with biological macromolecules. The introduction of a trifluoromethyl group has been shown to enhance the anticancer and antimicrobial activities of various heterocyclic compounds.

The trifluoromethoxy group, as present in this compound, is particularly noteworthy. It is one of the most lipophilic electron-withdrawing groups and can significantly enhance a compound's membrane permeability and metabolic stability. A study on chlorinated N-arylcinnamamides demonstrated that a derivative containing a 4-(trifluoromethoxy)phenyl group was among the most active compounds against a range of bacteria, including resistant strains. researchgate.net This highlights the favorable contribution of the trifluoromethoxy moiety to the antibacterial profile of cinnamic acid derivatives.

Positional Isomer Effects (Ortho-, Meta-, Para-Substitution)

The position of the trifluoromethoxy group on the aromatic ring can have a dramatic impact on the biological activity of the compound. The differential positioning of this bulky and lipophilic group can lead to varied steric and electronic effects, influencing the molecule's ability to fit into the binding pocket of a target enzyme or receptor.

While direct comparative studies on the positional isomers of this compound are limited, general trends observed in related cinnamic acid derivatives can provide valuable insights. For instance, studies on halogenated cinnamic acids have consistently shown that para-substitution often leads to higher biological activity compared to ortho- or meta-substitution. This has been observed in their antibacterial and enzyme inhibitory activities. The para position is often more sterically accessible and allows for more favorable electronic interactions with the target. Given that the trifluoromethoxy group in the target compound is at the para-position relative to the cinnamic acid side chain, it is plausible that this substitution pattern is optimal for its biological activity.

Influence of Aromatic Ring Substitutions on Activity

Beyond the halogen and trifluoromethoxy groups, other substitutions on the aromatic ring can further modulate the biological activity of cinnamic acid derivatives. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the reactivity and binding affinity of the entire molecule.

Studies have shown that the presence of electron-withdrawing groups on the phenyl ring of cinnamic acid derivatives tends to enhance their antimicrobial and anticancer activities. This is likely due to the increased electrophilicity of the molecule, which can facilitate its interaction with nucleophilic residues in the active site of target enzymes. The 3-chloro and 4-trifluoromethoxy substituents in the target compound are both electron-withdrawing, which is a favorable characteristic for biological activity.

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can also lead to potent biological activity, particularly antioxidant and anti-inflammatory effects. The specific biological activity being targeted will therefore dictate the optimal substitution pattern on the aromatic ring.

Significance of the Cinnamic Acid Side Chain Modifications

The cinnamic acid side chain, with its carboxylic acid functionality and a,β-unsaturated system, is a key determinant of the molecule's biological activity and can be readily modified to fine-tune its pharmacological properties.

Conversion of the carboxylic acid to an ester or an amide is a common modification that can significantly impact the compound's lipophilicity, cell permeability, and metabolic stability. In many cases, these derivatives exhibit enhanced biological activity compared to the parent carboxylic acid. For example, a study on chlorinated N-arylcinnamamides revealed that the amide derivatives possessed potent antimicrobial activity. researchgate.net The nature of the substituent on the amide nitrogen can further influence the activity, with bulky and lipophilic groups often leading to increased potency.

Modification of the double bond in the propenoic acid linker, such as reduction to a single bond, can also have a profound effect on the biological activity. The unsaturated system is often involved in Michael addition reactions with biological nucleophiles, and its removal can alter the mechanism of action of the compound.

Table 2: Effect of Side Chain Modification on Antimicrobial Activity

| Compound Type | Modification | General Impact on Activity | Reference |

|---|---|---|---|

| Cinnamic Acid | -COOH | Parent compound | researchgate.net |

| Cinnamide | -CONH-Aryl | Often enhanced antimicrobial activity | researchgate.net |

| Cinnamate Ester | -COO-Alkyl/Aryl | Variable, can increase lipophilicity and permeability | General Knowledge |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

Several QSAR studies have been conducted on cinnamic acid derivatives to elucidate the key molecular descriptors that govern their biological activities. These studies have often highlighted the importance of electronic, steric, and lipophilic parameters in determining the potency of these compounds. For instance, QSAR models for the anticancer activity of chalcone-cinnamic acid hybrids have been developed, demonstrating a good correlation between the predicted and experimental activities. nih.gov

Physicochemical Property Correlations with Biological Activity (e.g., Lipophilicity)

The physicochemical properties of a molecule, particularly its lipophilicity, play a pivotal role in its pharmacokinetic and pharmacodynamic profiles. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

For cinnamic acid derivatives, a clear correlation between lipophilicity and biological activity has often been observed. An optimal range of lipophilicity is generally required for a compound to effectively cross biological membranes and reach its target site. A study on chlorinated N-arylcinnamamides found that many of the active compounds possessed slightly higher lipophilicity than recommended by Lipinski's rule of five, suggesting that a certain degree of lipophilicity is beneficial for their antimicrobial activity. researchgate.net

The presence of the trifluoromethoxy group in this compound is expected to significantly increase its lipophilicity. This enhanced lipophilicity could contribute to improved cell membrane penetration and, consequently, higher biological activity. However, it is important to note that excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific toxicity. Therefore, a balance between lipophilicity and hydrophilicity is crucial for the development of a successful drug candidate.

Table 3: Physicochemical Properties and Their General Influence on Bioactivity

| Physicochemical Property | Descriptor | General Influence on Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity | logP | Crucial for membrane permeability and reaching the target site. An optimal range is often required. | researchgate.net |

| Electronic Effects | Hammett constants (σ) | Electron-withdrawing groups often enhance antimicrobial and anticancer activity. | General Knowledge |

| Steric Properties | Molar Refractivity (MR), Sterimol parameters | Influences the fit of the molecule into the binding pocket of the target. | General Knowledge |

Mechanistic Studies of Biological Action

Molecular Targets and Signaling Pathways (e.g., NF-κB, MAPK/ERK pathway)

While direct studies on 3-Chloro-4-(trifluoromethoxy)cinnamic acid are limited, the broader class of cinnamic acid derivatives has been shown to influence key signaling pathways involved in cellular regulation. Notably, derivatives of cinnamic acid have been observed to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in inflammation, cell proliferation, and survival. The substitution pattern on the cinnamic acid scaffold, including halogen and trifluoromethoxy groups, is thought to be a determinant of the specific interactions with components of these signaling cascades, potentially altering downstream gene expression and cellular responses.

Interactions with Cellular Components (e.g., ergosterol, cell wall)

The interaction of cinnamic acid derivatives with cellular structures is a key aspect of their biological activity, particularly in antimicrobial contexts. While specific data for this compound is not available, related compounds have been shown to interact with essential components of fungal and bacterial cells. For instance, some cinnamic acid derivatives interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and fungal cell death. Additionally, interactions with bacterial cell wall components can compromise structural integrity and lead to bactericidal effects. The lipophilic nature of the trifluoromethoxy group in this compound may enhance its ability to penetrate microbial cell membranes and interact with these cellular components.

Enzyme Active Site Binding and Inhibition Mechanisms

Cinnamic acid and its derivatives are known to inhibit various enzymes through competitive or non-competitive mechanisms. The acrylic acid moiety and the substituted phenyl ring are critical for binding to the active sites of target enzymes. While the specific enzymatic targets of this compound have not been fully elucidated, related chloro-substituted cinnamic acid derivatives have demonstrated inhibitory effects on enzymes such as tyrosinase and xanthine (B1682287) oxidase. The binding is often stabilized by hydrophobic interactions and hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site. The electron-withdrawing properties of the chloro and trifluoromethoxy groups likely influence the binding affinity and inhibitory potency of the compound.

Cell Cycle Modulation and Apoptotic Pathway Induction

A significant body of research indicates that cinnamic acid derivatives can exert anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). These compounds have been shown to cause cell cycle arrest at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. The induction of apoptosis is often mediated through the activation of caspase cascades and the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Although direct evidence for this compound is pending, the structural features of this compound suggest a potential to interfere with the cell cycle machinery and trigger apoptotic pathways in susceptible cells.

Photochemical Reactivity and Dimerization Mechanisms (e.g., photodimerization of chloro-derivatives)

Cinnamic acid and its derivatives are known for their photochemical reactivity, particularly their propensity to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, leading to the formation of cyclobutane (B1203170) dimers known as truxillic and truxinic acids. The photodimerization of chloro-derivatives of cinnamic acid has been studied, and the regioselectivity and stereoselectivity of the reaction are influenced by the substitution pattern on the phenyl ring and the crystal packing in the solid state. The presence of the chloro and trifluoromethoxy substituents on the aromatic ring of this compound is expected to influence its electronic properties and, consequently, its photochemical behavior, including its absorption spectrum and the quantum yield of dimerization.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For derivatives of cinnamic acid, molecular docking studies have been employed to identify potential biological targets and elucidate binding mechanisms. nih.govgitbook.io For instance, various cinnamic acid derivatives have been docked against targets like matrix metalloproteinase-9 (MMP-9) and histone deacetylase (HDAC8) to explore their potential as inhibitors. ingentaconnect.comarxiv.orgnih.govyoutube.com

In a typical docking study involving 3-Chloro-4-(trifluoromethoxy)cinnamic acid, the 3D structure of the compound would be generated and optimized. nih.gov A target protein's binding site would be defined, and a docking algorithm would then calculate the most likely binding poses of the ligand within this site. nih.gov The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ingentaconnect.comarxiv.org Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the cinnamic acid derivative and the protein's amino acid residues. These predicted interactions are crucial for understanding the structural basis of potential biological activity and for guiding further lead optimization.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations introduce motion and flexibility, offering a more dynamic and realistic view of the molecular interactions. youtube.comnih.gov

For a complex of this compound and a target protein, an MD simulation would involve placing the docked structure in a simulated physiological environment (typically a box of water molecules and ions). The system's trajectory is then calculated over a period of nanoseconds by solving Newton's equations of motion. nih.gov Analysis of the simulation can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site. youtube.com

Interaction dynamics: MD simulations can show the persistence of key hydrogen bonds and other interactions identified in the docking pose.

Conformational changes: The simulation can reveal if the binding of the ligand induces any significant conformational changes in the protein.

These simulations provide a higher level of confidence in the docking results and a deeper understanding of the binding event at an atomic level. nih.gov

Principal Component Analysis (PCA) for Property Space Evaluation

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of complex datasets, allowing for the visualization of similarities and differences between compounds. nih.gov In cheminformatics, PCA can be applied to a library of compounds, each described by a set of physicochemical or structural parameters (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, etc.). nih.gov

To evaluate the property space of this compound, it would be included in a dataset with other cinnamic acid derivatives or a broader chemical library. PCA would transform the multidimensional descriptor data into a smaller number of uncorrelated variables called principal components. nih.gov By plotting the first two or three principal components, which capture the majority of the variance in the data, a 2D or 3D map of the "chemical space" is created. The position of this compound on this map would reveal its relationship to other compounds, highlighting whether its property profile is common or unique within the dataset. This is valuable for designing chemical libraries and ensuring structural diversity.

Tanimoto Metrics and Kohonen Mapping for Structural Similarity Assessment

Assessing structural similarity is fundamental in cheminformatics, often based on the principle that structurally similar molecules are likely to have similar biological activities.

Tanimoto Metrics: The Tanimoto coefficient (or Jaccard index) is one of the most widely used metrics for quantifying molecular similarity. medium.comvolkamerlab.org This method requires converting molecular structures into binary "fingerprints"—bit strings where each bit represents the presence (1) or absence (0) of a specific structural feature or substructure. gitbook.io The Tanimoto coefficient between two molecules (A and B) is calculated as the number of common features (bits set to 1 in both fingerprints) divided by the total number of features present in either molecule. gitbook.iovolkamerlab.org The resulting score ranges from 0 (no similarity) to 1 (identical). A Tanimoto similarity search could be used to find compounds in large databases that are structurally similar to this compound, potentially identifying molecules with similar biological functions.

Kohonen Mapping: Kohonen maps, also known as Self-Organizing Maps (SOMs), are a type of artificial neural network used for clustering and visualizing high-dimensional data. ingentaconnect.comacs.org In drug discovery, SOMs can be used to project a large library of compounds onto a 2D grid, where similar compounds are mapped to the same or nearby "neurons" (nodes). nih.govresearchgate.net Each neuron on the map represents a specific chemical profile. By training a SOM on a diverse set of compounds and then mapping this compound onto it, one can visualize its location within the broader chemical space and identify its nearest neighbors, providing insights into potential scaffold hopping or repurposing opportunities. ingentaconnect.com

In silico Prediction of Physicochemical Parameters (e.g., clogP, pKa)

In silico methods allow for the rapid calculation of key physicochemical properties, which are crucial determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, several important parameters can be predicted using computational models. The partition coefficient (logP) is a measure of a compound's lipophilicity, affecting its solubility and ability to cross biological membranes. The calculated logP (clogP) for this molecule is estimated to be around 4.0, suggesting significant lipophilicity. The acid dissociation constant (pKa) determines the extent of ionization at a given pH. The carboxylic acid group in cinnamic acids typically has a pKa around 4.5. purdue.edu Substituents on the phenyl ring can influence this value, but the predicted pKa for this compound would be expected in this acidic range. Other parameters, such as the number of hydrogen bond donors and acceptors, are also critical for predicting interactions with biological targets.

Table 1: Predicted Physicochemical Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H6ClF3O3 | Defines the elemental composition. |

| Molecular Weight | 266.60 g/mol | Impacts diffusion and transport properties. |

| clogP | ~4.0 (estimated) | Indicates lipophilicity, affects solubility and membrane permeability. |

| pKa | ~4.3 (estimated) | Predicts ionization state at physiological pH. |

| Hydrogen Bond Donors | 1 medium.com | Potential to donate hydrogen atoms in H-bonds (from -COOH). medium.com |

| Hydrogen Bond Acceptors | 6 medium.com | Potential to accept hydrogen atoms in H-bonds (from C=O, -OH, -O-, F). medium.com |

Derivatization Strategies and Novel Analog Synthesis

Cinnamic Acid Conjugates (e.g., Primaquine-Cinnamic Acid Conjugates)

A prominent strategy in medicinal chemistry is molecular hybridization, where two or more pharmacophoric moieties are combined to create a single hybrid molecule with potentially enhanced or synergistic biological effects. Cinnamic acid derivatives are often conjugated with existing drugs to improve their efficacy or repurpose them for new therapeutic indications, such as anticancer, antiviral, or antimalarial applications. nih.govnih.gov

One notable example is the conjugation of cinnamic acid derivatives with the antimalarial drug primaquine (B1584692). nih.govrsc.org The goal of such conjugation is to create novel chemical entities that may overcome the limitations of the parent drug, such as rapid metabolic degradation. mdpi.com In these conjugates, the cinnamic acid moiety is typically linked to primaquine's terminal amino group via an amide bond or a more complex spacer like an acylsemicarbazide functional group. nih.gov

The synthesis of these conjugates can be achieved through a one-step condensation reaction between primaquine and various cinnamic acid chlorides. nih.gov Research into these hybrids has shown that the nature of the substituents on the cinnamic acid ring plays a crucial role in the biological activity of the resulting conjugate. For instance, studies on a series of primaquine-cinnamic acid derivative (PQ-CAD) conjugates revealed that specific substitutions significantly influence their bioactivity. While the exact 3-chloro-4-(trifluoromethoxy) substitution was not detailed in this specific series, the activity of related analogs provides valuable insight. For example, a conjugate with a p-chloro substituent (7g) and another with a p-trifluoromethyl substituent (7j) showed high selectivity and potent inhibitory activity against the MCF-7 breast cancer cell line. nih.gov The trifluoromethyl derivative, in particular, exhibited activity at the nanomolar level and also demonstrated specific activity against the human coronavirus (229E). nih.gov

These findings underscore the potential of using substituted cinnamic acids like 3-Chloro-4-(trifluoromethoxy)cinnamic acid to create novel drug conjugates. The combination of the chloro and trifluoromethoxy groups could modulate the lipophilicity, electronic properties, and metabolic stability of the resulting conjugate, potentially leading to enhanced therapeutic performance.

Table 1: Selected Biological Activities of Primaquine-Cinnamic Acid Derivative (PQ-CAD) Conjugates

| Compound | Cinnamic Acid Substituent | Activity Highlight | Reference |

|---|---|---|---|

| 3h | o-Fluoro | High activity against HeLa, MCF-7, and SW 620 cancer cell lines. | nih.gov |

| 7g | p-Chloro | High selectivity and inhibitory activity against MCF-7 cancer cell line at micromolar levels. | nih.gov |

| 7j | p-Trifluoromethyl | High selectivity and inhibitory activity against MCF-7 cancer cell line at nanomolar levels; specific activity against human coronavirus (229E). | nih.gov |

| 7k | m,p-bis-Trifluoromethyl | Specific activity against human coronavirus (229E). | nih.gov |

Amide and Ester Analogues of Cinnamic Acids

The conversion of the carboxylic acid group of this compound into amide or ester functionalities is a fundamental derivatization strategy to generate libraries of new chemical entities with diverse biological activities. nih.govnih.gov These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and ability to cross biological membranes, thereby influencing its pharmacological profile.

The synthesis of cinnamic acid amides and esters is typically achieved through standard coupling reactions. nih.gov This can involve activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, the cinnamic acid can be converted into a more reactive acyl chloride, which then readily reacts with a desired alcohol or amine. nih.govbeilstein-journals.org

Structure-activity relationship studies of various cinnamic acid amide and ester analogues have demonstrated a wide range of biological effects, including:

Cholinesterase Inhibition: A series of fluorine or chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The results showed that the position of the halogen substituent significantly impacted bioactivity and selectivity. For instance, compounds with para-substituted fluorine or chlorine exhibited potent activity against AChE but poor activity against BChE. nih.gov

Herbicide Activity: Substituted cinnamic acids and their amide analogues have been synthesized and screened for their ability to inhibit seed germination. nih.gov One of the most active compounds identified was a cinnamanilide (B1331705) with a chloro substituent, indicating the potential for halogenated cinnamic acids in the development of herbicides. nih.gov

Monoamine Oxidase (MAO) Inhibition: In a comparative study of cinnamic acid amides and esters, the esters generally showed stronger inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov

Table 2: Comparison of Biological Activities for Cinnamic Acid Amide and Ester Derivatives

| Derivative Type | Observed Biological Activity | General Finding | Reference |

|---|---|---|---|

| Amides | DPPH Free Radical Scavenging | Generally more potent than corresponding esters. | nih.govresearchgate.net |

| Esters | Monoamine Oxidase B (MAO-B) Inhibition | Showed stronger inhibitory activity than corresponding amides. | nih.govresearchgate.net |

| Esters | Butyrylcholinesterase (BChE) Inhibition | Showed stronger inhibitory activity than corresponding amides. | nih.govresearchgate.net |

| Amides (with tertiary amine) | Acetylcholinesterase (AChE) Inhibition | Para-chloro substitution led to potent and selective AChE inhibition. | nih.gov |

Rational Design of Enhanced Activity Compounds

The development of novel compounds from a lead structure like this compound is increasingly guided by principles of rational design. This approach utilizes an understanding of structure-activity relationships (SAR) and the specific interactions between a molecule and its biological target to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

The specific substitution pattern of this compound is itself an example of rational design. The substituents on the phenyl ring are chosen to modulate the molecule's properties in a predictable way:

3-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the electronic nature of the aromatic ring. Its position can also direct binding within a target's active site and affect metabolic stability. Studies on substituted cinnamic acid derivatives have shown that the position of a chloro or fluoro substituent can produce significant effects on bioactivity and selectivity for a given target, such as acetylcholinesterase. nih.gov

4-(Trifluoromethoxy) Group: The -OCF₃ group is a highly lipophilic and strongly electron-withdrawing substituent. It is often used as a bioisostere for other groups to enhance metabolic stability, as it is resistant to oxidative metabolism. Its inclusion can significantly improve a compound's ability to cross cell membranes and increase its oral bioavailability.

Rational design of new analogs would build upon this foundation. For example, based on SAR data indicating that para-halogenated cinnamic acid amides are selective AChE inhibitors, a medicinal chemist could rationally design a series of amides of this compound to explore new chemical space for potential Alzheimer's disease therapeutics. nih.gov The design process would involve synthesizing analogs with different amine functionalities to probe the binding pocket of the enzyme and optimize interactions, aiming to leverage the unique properties conferred by the chloro and trifluoromethoxy groups to achieve enhanced potency and a desirable drug-like profile.

Future Research Directions and Translational Perspectives

Exploration of New Biological Activities for Substituted Cinnamic Acids